N-benzyl-1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

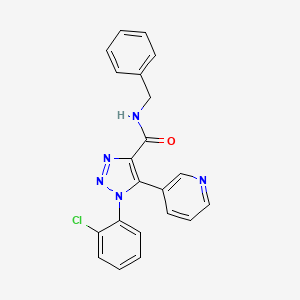

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a benzyl group at the N1 position, a 2-chlorophenyl group at the C1 position, and a pyridin-3-yl moiety at the C5 position.

Properties

IUPAC Name |

N-benzyl-1-(2-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O/c22-17-10-4-5-11-18(17)27-20(16-9-6-12-23-14-16)19(25-26-27)21(28)24-13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULHAPGWTJHFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological activity. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Antagonism of Tachykinin Receptors

Research indicates that this compound acts as an antagonist at the NK-1 tachykinin receptor. This receptor is implicated in several physiological processes, including pain perception and inflammation. By blocking this receptor, the compound may help in treating conditions associated with excessive tachykinin activity, such as chronic pain and anxiety disorders .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Notably, it has shown efficacy against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory effects on bacterial growth .

Table 1: Biological Activities and IC50 Values

| Activity Type | Target Organism/Enzyme | IC50 (µM) |

|---|---|---|

| NK-1 receptor antagonist | Human cell lines | 0.5 |

| Antimicrobial | Mycobacterium tuberculosis | 2.0 |

| Cytotoxicity | HEK-293 cells | >100 |

Case Studies

Case Study 1: Anti-Tubercular Activity

A study evaluated the anti-tubercular activity of several triazole derivatives, including this compound. The compound displayed promising results with an IC50 value of 2.0 µM against Mycobacterium tuberculosis H37Ra. Further analysis revealed that it was non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for therapeutic use .

Case Study 2: Inhibition of Enzymatic Activity

The compound was also tested for its ability to inhibit certain enzymes involved in neurodegenerative diseases. In particular, it showed significant inhibition of butyrylcholinesterase (BuChE), a target for Alzheimer's disease treatment. The inhibition constant (Ki) was determined to be 0.03 mM, indicating a strong potential for further development as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and similar analogs:

Key Observations:

- Substituent Effects: Fluorination (e.g., in ) increases molecular weight and may enhance metabolic stability or target binding via halogen interactions.

- Pyridine Position : Pyridin-3-yl (target and ) versus pyridin-2-yl () alters electronic distribution and steric interactions, affecting kinase selectivity .

- Functional Groups : Carboxamide (target, ) versus ester () impacts hydrogen-bonding capacity and bioavailability.

Antitumor Activity (NCI-H522 Lung Cancer Cells):

- 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : GP = 68.09% (growth inhibition) .

- Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : GP = 70.94% .

- Target Compound : While direct data is unavailable, carboxamide derivatives generally exhibit superior target engagement compared to esters due to enhanced hydrogen bonding with kinases like c-Met .

Selectivity and Mechanism:

Pharmacokinetic Considerations

- Lipophilicity: The benzyl group in the target compound increases lipophilicity compared to ’s dimethylamino-benzyl group, which may reduce CNS penetration but enhance plasma protein binding.

- Metabolic Stability : Fluorine atoms in likely reduce oxidative metabolism, extending half-life .

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves:

- Cyclization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .

- Carboxamide coupling : Using carbodiimide reagents (e.g., EDCI, HOBt) to link the triazole to the benzyl and pyridinyl groups. For example, EDCI-mediated coupling of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid with benzylamine in DMF, yielding the target compound .

- Purification : Chromatography or recrystallization to achieve >95% purity (critical for biological assays) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., benzyl, chlorophenyl groups). For example, aromatic protons appear at δ 7.2–8.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 434.08) .

- X-ray crystallography : Resolves triazole ring geometry and intermolecular interactions (e.g., hydrogen bonding with pyridinyl nitrogen) .

Q. What structural features influence its reactivity and stability?

- Triazole ring : The 1,2,3-triazole core enhances metabolic stability compared to imidazoles .

- Electron-withdrawing groups : The 2-chlorophenyl substituent increases electrophilicity, favoring nucleophilic substitutions .

- Pyridinyl group : Participates in hydrogen bonding, affecting solubility and target binding .

Advanced Research Questions

Q. How can computational modeling predict the biological targets or pharmacokinetic properties of this compound?

- Molecular docking : Simulate interactions with proteins (e.g., kinases) using the pyridinyl group as a hydrogen bond acceptor. Software like AutoDock Vina can predict binding affinities .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. For example, the chlorophenyl group increases logP (~3.5), suggesting moderate blood-brain barrier penetration .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic environments .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Purity validation : Ensure HPLC purity >98% to exclude impurities as confounding factors .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. Discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .

- Meta-analysis : Cross-reference structural analogs (e.g., 1,5-diarylpyrazole carboxamides) to identify activity trends linked to substituent positions .

Q. What challenges exist in optimizing this compound’s pharmacokinetic properties for in vivo studies?

- Solubility : The hydrophobic benzyl group reduces aqueous solubility. Strategies include:

- Prodrug design : Introduce phosphate esters at the pyridinyl nitrogen .

- Co-solvents : Use cyclodextrins or PEG-based formulations .

- Metabolic stability : The triazole ring resists cytochrome P450 oxidation, but the chlorophenyl group may undergo dehalogenation. Test metabolites via LC-MS/MS in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.